4-Hydroxy-L-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

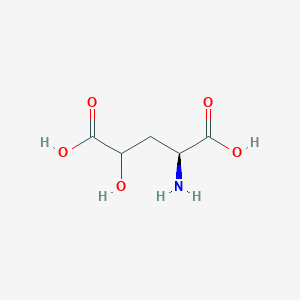

4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).

Applications De Recherche Scientifique

4-Hydroxy-L-glutamic acid is a non-proteinogenic amino acid with a wide range of applications in various scientific fields. It is a derivative of L-glutamic acid, possessing an additional hydroxy group, which allows it to act as both a hydrogen bond donor and acceptor .

Scientific Research Applications

This compound is used across various disciplines, including neuroscience, pharmaceutical development, biochemistry, the food industry, and cosmetics .

Neuroscience: In neuroscience, it is studied for its potential as a neurotransmitter modulator, offering insights into brain function and possible treatments for neurological disorders . Specifically, (2S,4S)-3 has demonstrated similar potency at mGlu 1aR and mGlu 8aR receptors as L-glutamic acid, while its affinity for AMPA and NMDA receptors remains low . Conversely, (2S,4R)-3 shows a significant preference for the NMDA receptor .

Pharmaceutical Development: It serves as a building block in synthesizing drugs, especially those targeting metabolic and neurological conditions, to enhance drug efficacy and specificity .

Biochemistry: Researchers utilize it to investigate metabolic pathways and enzyme interactions, providing valuable data for understanding cellular processes .

Food Industry: It is being explored as a potential flavor enhancer or nutritional supplement, contributing to developing healthier food products .

Cosmetics: The compound is evaluated for its moisturizing properties, making it a candidate for skincare formulations aimed at improving skin hydration and texture .

Glutamic Acid Analogues as Anticancer Agents

Glutamic acid and its derivatives are promising in their action against cancer with minimal side effects, as they are endogenic .

γ-(4-hydroxyanilide), isolated from the mushroom Agaricus bisporous, acts as a growth regulatory substance by inhibiting B16 melanoma cells in culture . An aryl amide derivative of l-threo-γ-hydroxy glutamic acid, derived from Justica ghiesbreghtiana, is active against various tumors . Moreover, specific derivatives like four N-(benzenesulfonyl)-l-glutamic acid bis(p-substituted phenylhydrazides) exhibit anticancer activity against PC-3 prostate cancer and COLO-205 colon cancer .

L-Glutamic acid-γ-monohydroxamate (GAH) has demonstrated complete cytotoxicity against L-1210 cells in culture and marked antitumoral activity in vivo .

Case Study: N-(4-hydroxyphenyl)retinamide (4HPR) Conjugates

N-(4-hydroxyphenyl)retinamide (4HPR) is associated with inhibiting angiogenesis and a decreased vascular response in vitro and in vivo . When 4HPR is bound to a synthetic polyamino acid, poly(l-glutamic acid) (PG), the resulting PG-4HPR conjugate shows enhanced antitumor activities compared to 4HPR alone in both early and late treatment protocols . This conjugate suppresses the expression of VEGF and reduces blood flow into tumors .

Wound Healing

L-glutamic acid (LG) has been used in developing chitosan (CS) hydrogels for treating diabetic wounds .

Diabetic rats treated with CS + LG hydrogels showed significantly higher wound contractions compared to control groups and those treated with CS hydrogels alone . By day 16, the CS + LG hydrogel-treated wounds achieved over 97% wound contraction, indicating that CS + LG hydrogels could be a suitable material for treating chronic wounds .

Impact on Metabolic Receptors

Hydroxyglutamic acids significantly impact metabolic receptors . For instance, (2 S,4 S)-3 shows similar potency at mGlu 1aR and mGlu 8aR as L-glutamic acid but has low affinity for AMPA and NMDA receptors . On the other hand, (2 S,4 R)-3 demonstrates a significant preference for the NMDA receptor . Furthermore, (2 S,3 S,4 S)-4 acts as a selective agonist of mGluR1 and as a weak antagonist of mGluR4 .

Propriétés

Poids moléculaire |

131.13 |

|---|---|

Nom IUPAC |

(2S)-2-amino-4-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.